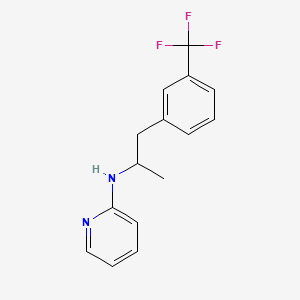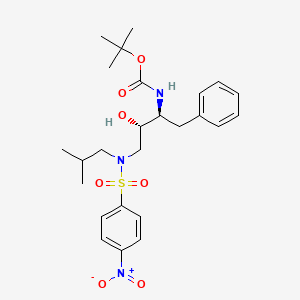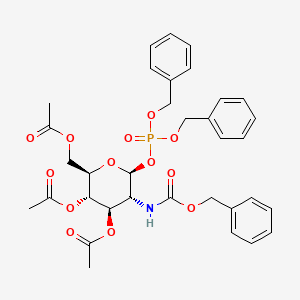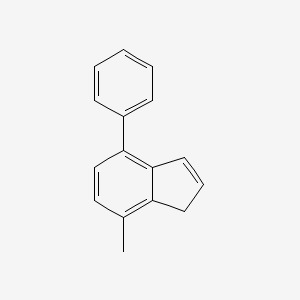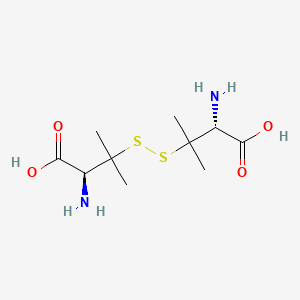
(S)-2-Amino-3-(((R)-1-amino-1-carboxy-2-methylpropan-2-yl)disulfaneyl)-3-methylbutanoic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-Amino-3-((®-1-amino-1-carboxy-2-methylpropan-2-yl)disulfaneyl)-3-methylbutanoic Acid is a complex organic compound characterized by its unique disulfide bond and amino acid structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3-((®-1-amino-1-carboxy-2-methylpropan-2-yl)disulfaneyl)-3-methylbutanoic Acid typically involves multiple steps, including the formation of the disulfide bond and the incorporation of the amino acid moieties. Common synthetic routes may involve the use of protecting groups to ensure the selective formation of bonds and the use of specific reagents to facilitate the reactions. Reaction conditions often include controlled temperatures, pH levels, and the use of catalysts to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high yield, making the compound suitable for commercial applications. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-Amino-3-((®-1-amino-1-carboxy-2-methylpropan-2-yl)disulfaneyl)-3-methylbutanoic Acid can undergo various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: Amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under acidic or basic conditions.
Reduction: Dithiothreitol (DTT) or other reducing agents under mild conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Sulfonic acids.
Reduction: Thiols.
Substitution: Alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-2-Amino-3-((®-1-amino-1-carboxy-2-methylpropan-2-yl)disulfaneyl)-3-methylbutanoic Acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in protein folding and stability due to its disulfide bond.
Medicine: Investigated for its potential therapeutic properties, including as an antioxidant.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of (S)-2-Amino-3-((®-1-amino-1-carboxy-2-methylpropan-2-yl)disulfaneyl)-3-methylbutanoic Acid involves its interaction with molecular targets through its functional groups. The disulfide bond plays a crucial role in redox reactions, while the amino and carboxy groups facilitate binding to proteins and enzymes. These interactions can modulate biological pathways, leading to various physiological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cysteine: An amino acid with a thiol group, similar in its ability to form disulfide bonds.
Glutathione: A tripeptide with antioxidant properties, containing a thiol group.
Methionine: An amino acid with a sulfur-containing side chain.
Uniqueness
(S)-2-Amino-3-((®-1-amino-1-carboxy-2-methylpropan-2-yl)disulfaneyl)-3-methylbutanoic Acid is unique due to its specific disulfide bond configuration and the presence of multiple functional groups that allow for diverse chemical reactivity and biological activity.
This compound’s unique structure and properties make it a valuable subject of study in various scientific disciplines.
Eigenschaften
Molekularformel |
C10H20N2O4S2 |
|---|---|
Molekulargewicht |
296.4 g/mol |
IUPAC-Name |
(2S)-2-amino-3-[[(1R)-1-amino-1-carboxy-2-methylpropan-2-yl]disulfanyl]-3-methylbutanoic acid |
InChI |
InChI=1S/C10H20N2O4S2/c1-9(2,5(11)7(13)14)17-18-10(3,4)6(12)8(15)16/h5-6H,11-12H2,1-4H3,(H,13,14)(H,15,16)/t5-,6+ |
InChI-Schlüssel |
POYPKGFSZHXASD-OLQVQODUSA-N |
Isomerische SMILES |
CC(C)([C@@H](C(=O)O)N)SSC(C)(C)[C@H](C(=O)O)N |
Kanonische SMILES |
CC(C)(C(C(=O)O)N)SSC(C)(C)C(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,2,2a,3,4,4a,7a,7b-Octahydro-5H-cyclopent[cd]inden-5-one](/img/structure/B13415028.png)
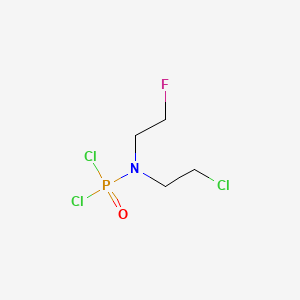
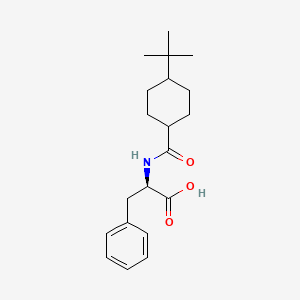
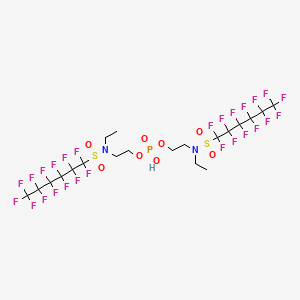

![tetrasodium;(3E)-5-amino-3-[[4-[4-[(2Z)-2-(8-amino-1-oxo-3,6-disulfonatonaphthalen-2-ylidene)hydrazinyl]phenyl]phenyl]hydrazinylidene]-4-oxonaphthalene-2,7-disulfonate](/img/structure/B13415051.png)

